molecular formula C19H21ClN2O3 B2447734 N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1797354-98-3

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No. B2447734
CAS RN: 1797354-98-3
M. Wt: 360.84
InChI Key: UUTHJZWXCAPNJO-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as CMETOE, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Scientific Research Applications

Complete Oxidation in Water by Photoassisted Fenton Reaction

The photoassisted Fenton reaction (Fe3+/H2O2/u.v.) rapidly decomposes organic compounds, including chloroacetamide herbicides, indicating its potential for the remediation of water contaminated with similar complex organic molecules. This process involves non-selective attack on the molecule, leading to its complete mineralization to HCl, inorganic nitrogen, and CO2, demonstrating the effectiveness of advanced oxidation processes in environmental cleanup efforts (Pignatello & Sun, 1995).

Soil Adsorption and Herbicidal Activity

The adsorption of chloroacetamide herbicides in soil is positively correlated with soil organic matter, clay content, and surface area. This research provides insights into how soil properties influence the efficacy of herbicides and their environmental fate, informing agricultural practices for optimal weed control while minimizing environmental impact (Peter & Weber, 1985).

Light-switchable Polymer for DNA and Bacterial Cells Interaction

A novel cationic polymer that transforms into a zwitterionic form upon light irradiation has been synthesized, demonstrating its application in condensing and releasing double-strand DNA and altering antibacterial activity. This highlights the potential of light-responsive materials in biotechnology and medicine for controlled release and antimicrobial applications (Sobolčiak et al., 2013).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a method for producing anthranilic acid derivatives and oxalamides efficiently. This contributes to the field of organic synthesis, offering a new route for creating compounds with potential pharmaceutical and material science applications (Mamedov et al., 2016).

Inhibitors of Glycolic Acid Oxidase

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) explores novel compounds for potential therapeutic applications in managing conditions related to oxalate overproduction. This study underlines the importance of specific molecular functionalities for inhibitory activity, contributing to the design of new drugs (Rooney et al., 1983).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12-6-4-5-7-15(12)17(25-3)11-21-18(23)19(24)22-14-9-8-13(2)16(20)10-14/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHJZWXCAPNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

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